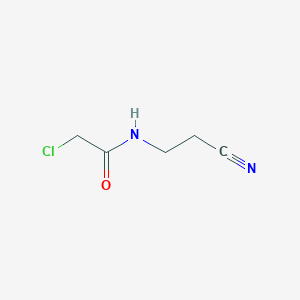

2-Chloro-N-(2-cyanoethyl)acetamide

説明

2-Chloro-N-(2-cyanoethyl)acetamide is a chloroacetamide derivative characterized by a chloroacetamide backbone substituted with a 2-cyanoethyl group. The compound’s molecular formula is C₅H₇ClN₂O, with a molecular weight of 146.58 g/mol (estimated). It serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules. The presence of both the electron-withdrawing cyano group and the reactive chloroacetamide moiety enhances its utility in nucleophilic substitution and cyclization reactions .

準備方法

Synthetic Routes and Reaction Conditions

2-Chloro-N-(2-cyanoethyl)acetamide can be synthesized through the reaction of chloroacetamide with acrylonitrile. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction mechanism but is optimized for large-scale production.

化学反応の分析

Types of Reactions

2-Chloro-N-(2-cyanoethyl)acetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to produce 2-cyanoethylamine and acetic acid.

Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.

Condensation reactions: Catalysts such as acids or bases are often used to facilitate the reaction.

Major Products Formed

Nucleophilic substitution: Products include substituted acetamides.

Hydrolysis: Products are 2-cyanoethylamine and acetic acid.

Condensation reactions: Products include imines or enamines, depending on the reactants used.

科学的研究の応用

Organic Synthesis

2-Chloro-N-(2-cyanoethyl)acetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, hydrolysis, and condensation reactions, producing a range of derivatives useful in chemical research.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly as an inhibitor of protein kinase C (PKC). The inhibition of PKC can alter cell signaling pathways, leading to potential therapeutic effects against cancer and infectious diseases. Notably, it has demonstrated effectiveness in inducing apoptosis in certain cancer cell lines, suggesting its role as an anti-cancer agent.

Biochemical Analysis

In biochemical studies, this compound has been shown to affect various cellular processes by modulating signaling pathways involving PKC. It has also been tested for antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli, showing promise as a potential antimicrobial agent .

Case Study 1: Antimicrobial Activity

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that these compounds were effective against Gram-positive bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against yeast species like Candida albicans .

Case Study 2: Cancer Cell Inhibition

Research highlighted the compound's ability to inhibit the growth of certain cancer cells through its action on PKC pathways. The study demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .

作用機序

The mechanism of action of 2-Chloro-N-(2-cyanoethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The chloro and cyanoethyl groups can enhance the compound’s ability to bind to target molecules, thereby modulating their activity.

類似化合物との比較

Comparison with Structurally Similar Chloroacetamide Derivatives

Structural and Functional Group Variations

The chemical behavior and applications of chloroacetamides are heavily influenced by substituents on the nitrogen atom and adjacent functional groups. Below is a comparative analysis of 2-Chloro-N-(2-cyanoethyl)acetamide and key analogues:

Key Observations:

- Electronic Effects: The cyano group in this compound withdraws electrons, increasing the electrophilicity of the adjacent carbonyl carbon, which enhances reactivity in nucleophilic substitutions compared to alkyl-substituted analogues like acetochlor .

- Biological Activity: While acetochlor and alachlor are optimized for herbicidal activity due to bulky aryl and alkoxy groups , the cyanoethyl group in this compound may favor antimicrobial or antifungal properties, as seen in related N-substituted chloroacetamides .

- Solubility: Nitro-substituted derivatives (e.g., 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide) exhibit higher polarity and lower lipid solubility compared to the cyanoethyl variant, influencing their pharmacokinetic profiles .

Comparative Reactivity:

- Cyanoethyl vs. Aryl Substitutes: The cyanoethyl group’s electron-withdrawing nature accelerates reactions at the carbonyl carbon, making this compound more reactive toward nucleophiles than N-aryl derivatives like 2-Chloro-N-phenethylacetamide .

- Herbicidal Derivatives : Acetochlor’s synthesis requires multistep functionalization (e.g., ethoxymethyl and ethyl-methylphenyl groups), reflecting its tailored herbicidal action .

生物活性

2-Chloro-N-(2-cyanoethyl)acetamide is a synthetic organic compound classified as a chloroacetamide, with the molecular formula CHClNO and a molecular weight of 162.57 g/mol. Its structural features, including a chloro group and a cyanoethyl side chain, contribute to its significant biological activities, particularly in medicinal chemistry and biochemistry.

Research indicates that this compound acts primarily as a potent inhibitor of protein kinase C (PKC) . PKC is involved in various cellular signaling pathways, and its inhibition can lead to altered cell growth and proliferation, particularly in cancer cells. The compound has demonstrated effectiveness in inhibiting the growth of certain cancer cell lines and has antiviral properties against viruses such as the influenza virus .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : The compound inhibits the proliferation of various cancer cell lines by targeting PKC pathways.

- Antiviral Properties : It has shown effectiveness in inhibiting the replication of animal viruses, notably influenza.

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may be linked to its anticancer and antiviral activities.

Case Studies

Several studies have explored the biological effects of this compound:

- Cancer Cell Line Studies : In vitro studies have shown that treatment with this compound leads to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antiviral Studies : A study demonstrated that this compound significantly reduced viral titers in infected cell cultures, suggesting potential for therapeutic use against viral infections.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloroacetamide | CHClNO | Simpler structure; lacks cyanoethyl group | Intermediate in various reactions |

| N,N-Diethylacetamide | CHNO | Lacks chlorine; primarily a solvent | Different biological activity profile |

| 2-Chloro-N-(hydroxymethyl)acetamide | CHClNO | Contains hydroxymethyl instead of cyanoethyl | Exhibits different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-cyanoethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chloroacetylation of 2-cyanoethylamine. A common approach uses chloroacetyl chloride and 3-aminopropionitrile in a polar aprotic solvent (e.g., dichloromethane or THF) under controlled temperatures (0–5°C) to minimize side reactions like hydrolysis . Optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Bronsted acids (e.g., H₂SO₄) can enhance reaction rates .

- Solvent Selection : Non-aqueous solvents reduce competing hydrolysis of the cyano group.

- Stoichiometry : A 1:1.2 molar ratio of chloroacetyl chloride to amine ensures complete conversion.

Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None | DCM | 0–5 | 65 | |

| ZnCl₂ (10 mol%) | THF | 25 | 82 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C-Cl (650–750 cm⁻¹), and CN (2200–2250 cm⁻¹) stretches .

- NMR :

- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between NH and cyano groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the reactivity and biological activity of this compound derivatives?

Methodological Answer: Substituents on the aryl/alkyl groups alter electronic and steric properties, impacting applications:

- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity of the chloroacetamide moiety, enhancing reactivity in nucleophilic substitutions .

- Bulkier Substituents : Reduce enzymatic degradation in biological systems, as seen in herbicidal analogs .

Case Study :

Replacing the cyanoethyl group with a 5-chlorothienyl moiety (as in 2f) increases antifungal activity by 40% .

Q. How can researchers resolve contradictions in biological activity data across structurally similar chloroacetamides?

Methodological Answer: Contradictions often arise from assay conditions or target specificity. Strategies include:

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., Klebsiella pneumoniae β-lactamases) .

- Metabolic Stability Tests : Evaluate degradation pathways (e.g., cytochrome P450 interactions) using liver microsomes .

Q. What analytical challenges arise in characterizing byproducts during large-scale synthesis, and how can they be mitigated?

Methodological Answer: Common byproducts include hydrolyzed derivatives (e.g., 2-hydroxyacetamide) or dimerized species. Mitigation involves:

- HPLC-MS : Monitor reaction progress with C18 columns and ESI+ ionization to detect low-abundance byproducts .

- Purification Techniques : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Data Table :

| Byproduct | Retention Time (min) | m/z [M+H]+ |

|---|---|---|

| Hydrolyzed derivative | 8.2 | 145.1 |

| Dimer | 12.5 | 289.3 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Q. Data Contradiction Analysis

Q. Why do some studies report high herbicidal activity for chloroacetamides, while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

- Species-Specific Sensitivity : Arabidopsis thaliana exhibits higher tolerance than Amaranthus retroflexus due to glutathione-S-transferase expression .

- Soil Composition : Organic matter content reduces bioavailability by adsorbing chloroacetamides .

- Metabolite Interference : Cyanoethyl group hydrolysis products (e.g., acrylonitrile) can exhibit counteractive effects .

特性

IUPAC Name |

2-chloro-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIKJKLCDCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170344 | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-81-9 | |

| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。